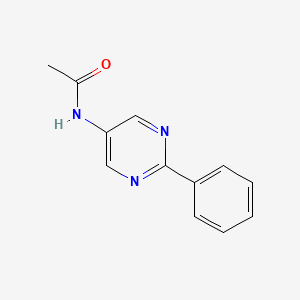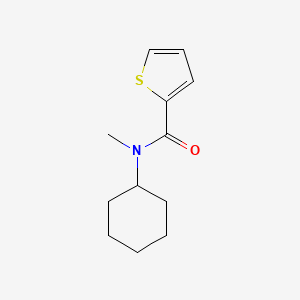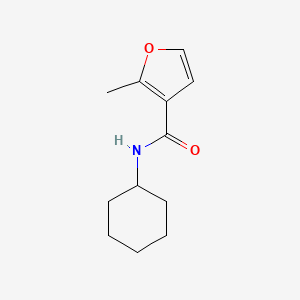![molecular formula C20H29N3O3 B7539955 N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, the reduction of inflammation, and the prevention of autoimmune diseases. In addition, TAK-659 has been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it an attractive candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its high selectivity for BTK, which allows for specific targeting of B-cell and immune cell signaling pathways. However, one limitation of TAK-659 is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to identify the optimal patient populations for treatment.
Direcciones Futuras
There are several future directions for the development of TAK-659 as a therapeutic agent. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy, to enhance the efficacy of treatment and reduce side effects. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for specific cancer or autoimmune disease targets. Finally, further research is needed to determine the optimal dosing and treatment regimens for TAK-659 in different patient populations.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-ethylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-oxoethyl isocyanate and 2,2-dimethylpropan-1-amine. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also demonstrated efficacy in reducing inflammation and preventing autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-5-15-6-8-16(9-7-15)18(25)23-12-10-22(11-13-23)17(24)14-21-19(26)20(2,3)4/h6-9H,5,10-14H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDRRKYLPLRBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)



![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)